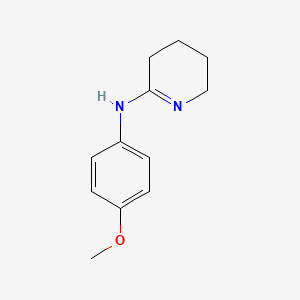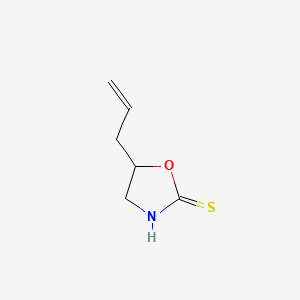
(-)-5-(2-Propenyl)-2-oxazolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-5-(2-Propenyl)-2-oxazolidinethione: is an organic compound characterized by the presence of an oxazolidinethione ring substituted with a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-5-(2-Propenyl)-2-oxazolidinethione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a propenyl-substituted amine with carbon disulfide, followed by cyclization to form the oxazolidinethione ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: (-)-5-(2-Propenyl)-2-oxazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxazolidinethione ring to other functional groups, such as thiols or amines.
Substitution: The propenyl group can undergo substitution reactions, where different substituents replace the propenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under conditions such as elevated temperatures or the presence of catalysts
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry: In chemistry, (-)-5-(2-Propenyl)-2-oxazolidinethione is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for developing new pharmaceuticals .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of certain enzymes or pathways involved in disease processes, offering a new avenue for drug development .
Industry: In industry, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of (-)-5-(2-Propenyl)-2-oxazolidinethione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Propenylphenol: Contains a propenyl group bonded to a phenol ring.
Propenylbenzene: Features a propenyl group attached to a benzene ring.
Eugenol: A propenyl-substituted phenol with known bioactive properties.
Uniqueness: (-)-5-(2-Propenyl)-2-oxazolidinethione is unique due to its oxazolidinethione ring structure, which imparts distinct chemical and biological properties. This differentiates it from other propenyl-substituted compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
68831-68-5 |
|---|---|
Molecular Formula |
C6H9NOS |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
5-prop-2-enyl-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C6H9NOS/c1-2-3-5-4-7-6(9)8-5/h2,5H,1,3-4H2,(H,7,9) |
InChI Key |
QEKDLBSHZCJKRO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CNC(=S)O1 |
melting_point |
60 - 61 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



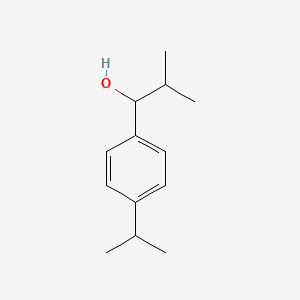
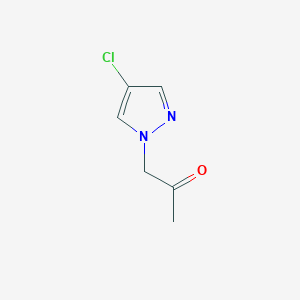
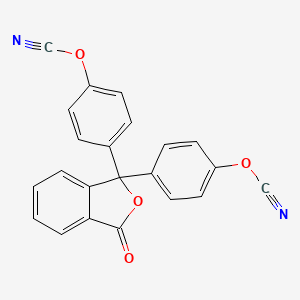
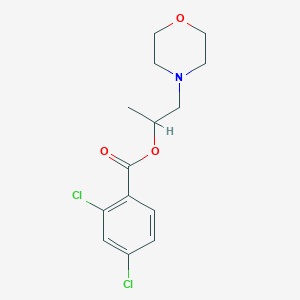
![4-amino-N'-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14144346.png)

![4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14144350.png)
![1-[(3-bromo-4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14144370.png)
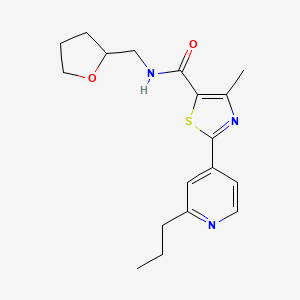
![N'-[4-(2-Chloro-2-phenylethoxy)phenyl]-N,N-dimethylurea](/img/structure/B14144381.png)
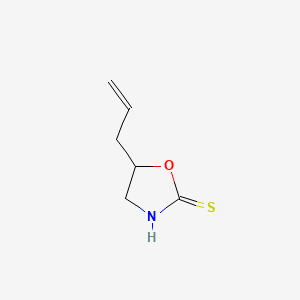
![1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea](/img/structure/B14144387.png)
